molecular formula C7H8BrN B1355062 2-Bromo-6-ethylpyridine CAS No. 83004-13-1

2-Bromo-6-ethylpyridine

Cat. No. B1355062
CAS RN: 83004-13-1
M. Wt: 186.05 g/mol
InChI Key: TYOSQEKDQKYBLX-UHFFFAOYSA-N
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Description

2-Bromo-6-ethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is a pale-yellow to yellow liquid .


Synthesis Analysis

The synthesis of 2-Bromo-6-ethylpyridine involves various chemical reactions. An optimized strategy for the synthesis of similar compounds has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-ethylpyridine consists of a pyridine ring substituted with a bromine atom at the 2nd position and an ethyl group at the 6th position . The molecular weight of this compound is 186.05 .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-6-ethylpyridine are complex and can involve various mechanisms. For instance, the use of electroanalytical tools can be utilized to investigate redox-active intermediates .


Physical And Chemical Properties Analysis

2-Bromo-6-ethylpyridine is a pale-yellow to yellow liquid . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, a boiling point of 224.5±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis of Flexible Polydendate Ligands

2-Bromo-6-ethylpyridine and related compounds are instrumental in synthesizing flexible polydendate ligands. These ligands have applications in coordinating with various molecules, demonstrating their versatility in chemical synthesis. For instance, a study by Charbonnière, Weibel, and Ziessel (2002) explored the synthesis of ligands with 2,2'-bipyridine subunits using a process that involved bromination and subsequent functionalization steps (Charbonnière, Weibel, & Ziessel, 2002).

Multicomponent Chemistry Applications

The compound 2-Bromo-6-isocyanopyridine, closely related to 2-Bromo-6-ethylpyridine, has been identified as a highly efficient reagent in multicomponent chemistry. Van der Heijden et al. (2016) demonstrated its effectiveness in stability and synthetic efficiency, particularly in the synthesis of complex molecules like opioids (van der Heijden, Jong, Ruijter, & Orru, 2016).

Grignard Reaction in Pyridine Derivative Synthesis

Proost and Wibaut (1940) explored the use of bromopyridines in Grignard reactions, a foundational chemical process. Their work demonstrated the synthesis of various pyridine derivatives, showcasing the broad utility of bromopyridines in organic chemistry (Proost & Wibaut, 1940).

Synthesis of Iminopyridine Ligands

2-Bromo-6-ethylpyridine and similar compounds are used in the synthesis of iminopyridine ligands. These ligands, as studied by Irrgang et al. (2007), have applications in metal complex formation, potentially useful in catalysis and material science (Irrgang, Keller, Maisel, Kretschmer, & Kempe, 2007).

Electrocatalytic Applications

Gennaro et al. (2004) investigated the electrosynthesis of compounds like 6-aminonicotinic acid using bromopyridine derivatives, highlighting their potential in electrochemical applications. This research opens avenues for the synthesis of complex organic molecules using electrocatalytic methods (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Safety And Hazards

When handling 2-Bromo-6-ethylpyridine, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

The future directions of 2-Bromo-6-ethylpyridine research could involve further optimization of its synthesis process, exploration of its potential applications, and a deeper understanding of its chemical reactions .

properties

IUPAC Name

2-bromo-6-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOSQEKDQKYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513839
Record name 2-Bromo-6-ethylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethylpyridine

CAS RN

83004-13-1
Record name 2-Bromo-6-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-ethylpyridine
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Synthesis routes and methods I

Procedure details

Add under nitrogen a solution of 2.5; M n-butyllithium in hexanes (186.74; mL, 0.467; mol) over 41; min to a solution of diisopropylamine (68.7; mL, 0.488; mol) in tetrahydrofuran (745; mL, 9.16; mol) at −78° C. (dry-ice/acetone bath). Stir for 15; min and add 2-bromo-6-methylpyridine (49.3; mL, 0.424; mol) dropwise over 22; min. Stir 15; min, add methyl iodide (52.87; mL, 0.848; mol) dropwise over 1; hour and then warm to room temperature over 1.5; hour. Add water (250; mL) while cooling with a dry-ice/acetone bath and separate the layers. Extract the aqueous phase twice with ethyl acetate (300 mL). Combine the organic phases, concentrate and purify by silica gel chromatography, gradient eluting from 100:0; to 80:20; using hexanes:ethyl acetate, to give the title compound as a yellow oil (59.74; g, 75%). 1H NMR (CDCl3) δ 1.28; (t, 3H), 2.80; (q, 2H), 7.11; (d, 1H), 7.27; (d, 1H), 7.45; (t, 1H).
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dry-ice acetone
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75%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-6-methylpyridine (302 mg, 1.76 mmol) an 10 mL THF at −78° C., was added a solution of lithium diisopropylamide (1.8 M in heptane/THF/ethylbenzene, 1.07 mL, 1.93 mmol). The bright orange/red mixture was treated with iodomethane (0.20 mL, 3.2 mmol). The mixture was stirred at −78° C. for 10 min, then was removed from the ice bath and stirred 30 min. The reaction was quenched with sat. NH4Cl, then was diluted with EtOAc. The organic phase was washed with water (2×) and brine, dried (Na2SO4) and concentrated. The crude residue was purified by flash chromatography (0 to 20% EtOAc/hexanes gradient) to afford 157 mg of Intermediate 163.1 as a colorless oil. LCMS (2 min gradient) RT=1.26 min, 186.0 (M+H)+.
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302 mg
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1.07 mL
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10 mL
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0.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SG Davies, MR Shipton - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… 2-Bromo-6-ethylpyridine 23.-2-Bromo-6-methylpyridine 20 (20 g, 116 mmol) was added as a solution in THF (40 ml) to lithium diisopropylamide (80 ml, 120 mmol) in THF (50 ml) at -78 "…
Number of citations: 5 pubs.rsc.org
Z Guo, D Gong, B Hu, D Chen - Polyhedron, 2019 - Elsevier
… A solution of 3.0 g (16.1 mmol) of 2-bromo-6-ethylpyridine in 25 mL of tetrahydrofuran was added dropwise at −78 C to 6.5 mL (16.1 mmol) of n-BuLi (2.5 M in n-hexane). The resulting …
Number of citations: 0 www.sciencedirect.com

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